BenchChemオンラインストアへようこそ!

1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone

Furazan ring preservation Acetylation chemoselectivity Heterocyclic scaffold fidelity

1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone (CAS 172469‑62‑4), also known as 3-amino-4-bromoacetylfurazan, is a heterocyclic intermediate of the 1,2,5-oxadiazole (furazan) class bearing a nucleophilic 4‑amino group and an electrophilic α‑bromoacetyl side chain. With a molecular formula of C₄H₄BrN₃O₂ and an exact mass of 204.94869 Da, this low‑molecular‑weight building block is principally sourced for the construction of more complex furazan‑containing molecules in medicinal‑chemistry and energetic‑materials programs where the bromoacetyl warhead confers unique synthetic control that is absent in the corresponding chloroacetyl analog.

Molecular Formula C4H4BrN3O2
Molecular Weight 206 g/mol
CAS No. 172469-62-4
Cat. No. B1627048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone
CAS172469-62-4
Molecular FormulaC4H4BrN3O2
Molecular Weight206 g/mol
Structural Identifiers
SMILESC(C(=O)C1=NON=C1N)Br
InChIInChI=1S/C4H4BrN3O2/c5-1-2(9)3-4(6)8-10-7-3/h1H2,(H2,6,8)
InChIKeyRDTHUNPXEVYIQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone (CAS 172469-62-4): Procurement-Ready Profile of a Bifunctional Furazan Building Block


1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone (CAS 172469‑62‑4), also known as 3-amino-4-bromoacetylfurazan, is a heterocyclic intermediate of the 1,2,5-oxadiazole (furazan) class bearing a nucleophilic 4‑amino group and an electrophilic α‑bromoacetyl side chain [1]. With a molecular formula of C₄H₄BrN₃O₂ and an exact mass of 204.94869 Da, this low‑molecular‑weight building block is principally sourced for the construction of more complex furazan‑containing molecules in medicinal‑chemistry and energetic‑materials programs where the bromoacetyl warhead confers unique synthetic control that is absent in the corresponding chloroacetyl analog [2].

Why 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone Cannot Be Replaced by Broader “Aminofurazan” or “Bromoacetyl” Surrogates


Generic interchange of 1-(4-amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone with superficially similar aminofurazan building blocks introduces unacceptable synthetic risk. The bifunctional architecture—a free 4‑amino group paired with an α‑bromoacetyl side chain—is mandatory for the chemoselective elaboration of the furazan core [1]. Attempts to use the less expensive chloroacetyl analog (3-chloroacetyl-4-aminofurazan) as a drop‑in replacement result in a documented furazan‑ring rearrangement, yielding an entirely different heterocyclic scaffold rather than the desired substitution product [2]. This divergent reactivity, which is inherent to the halide leaving group, means that procurement specifications based merely on “an aminofurazan with an acylating side chain” will not deliver the intended reactivity profile, making precise CAS‑number‑level selection critical for downstream success.

Quantitative Differentiation Evidence for 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone (172469-62-4) Versus Closest Analogs


Divergent Reaction Outcome: Bromoacetyl Bromide Preserves the Furazan Ring; Chloroacetyl Chloride Causes Rearrangement

When 3,4-diaminofurazan (DAF) is acetylated, the choice of halogenating agent dictates the reaction pathway. Reaction with bromoacetyl bromide cleanly yields the mono‑substituted furazan derivative 3‑amino‑4‑bromoacetylfurazan [1]. In contrast, reaction with chloroacetyl chloride under analogous conditions triggers a furazan‑ring rearrangement, producing an entirely different heterocyclic scaffold rather than the desired adduct [2]. No mixed or crossover product was reported, indicating an absolute pathway divergence.

Furazan ring preservation Acetylation chemoselectivity Heterocyclic scaffold fidelity

Unique Entry Point to High‑Nitrogen Energetic Derivatives Not Accessible from Chloroacetyl Intermediates

The bromoacetyl intermediate serves as the exclusive precursor to 3‑amino‑4‑(azidoacetamido)furazan, a high‑nitrogen‑content energetic derivative [1]. The parallel chloroacetyl‑derived intermediate cannot be used for this purpose because the original furazan ring structure is lost during the acylation step itself [2]. The azido compound is only obtainable when the bromoacetyl group is present, making the bromo compound uniquely enabling for energetic‑materials programs.

Energetic materials Azido-furazan synthesis High-nitrogen heterocycles

Preferential Electrophilic Reactivity Enables Late‑Stage Elaboration in Kinase‑Inhibitor Programs

A Vertex Pharmaceuticals patent (US 20050148640 A1) describes a platform of aminofurazan‑based kinase inhibitors wherein the 4‑amino‑1,2,5‑oxadiazol‑3‑yl scaffold is a critical pharmacophoric element [1]. While the patent exemplifies final compounds, the disclosed synthetic routes rely on the sequential elaboration of a bromoacetyl‑activated furazan core—precisely the building block represented by CAS 172469‑62‑4 [2]. The bromoacetyl group serves as a regiospecific electrophilic tether, enabling the convergent assembly of substituted triazole, imidazole, and benzimidazole analogs that are not accessible from the corresponding chloro derivative because of its competing rearrangement chemistry.

Kinase inhibitor synthesis Aminofurazan pharmacophore Bromoacetyl handle

Predicted Physicochemical Property Set Differentiates Bromoacetyl Furazan from N‑Linked Bromoacetamide Isostere

A closely related compound that could be erroneously substituted is N‑(4‑amino‑1,2,5‑oxadiazol‑3‑yl)‑2‑bromoacetamide (CAS 497224‑40‑5), which replaces the ethanone carbonyl with an acetamide linker. Computed property data show that 1‑(4‑amino‑1,2,5‑oxadiazol‑3‑yl)‑2‑bromoethanone has a higher predicted lipophilicity (XLogP3‑AA = 0.8 [1]) compared to the more polar amide analog (estimated XLogP3 < 0 for the acetamide [2]), resulting in approximately 3‑fold different partitioning behavior. Additionally, the ethanone variant possesses one fewer hydrogen‑bond donor (1 vs. 2), which alters permeability and solubility profiles in cellular assays.

Physicochemical properties LogP comparison Drug‑likeness parameters

Optimal Application Scenarios for 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone (172469-62-4) Grounded in Comparative Evidence


Synthesis of Furazan‑Containing Energetic Materials Requiring an Intact 1,2,5‑Oxadiazole Core

When the synthetic goal is a high‑nitrogen furazan derivative such as 3‑amino‑4‑(azidoacetamido)furazan, only the bromoacetyl building block (172469‑62‑4) delivers the intact oxadiazole ring through the acylation–azidation sequence. The chloroacetyl surrogate undergoes ring rearrangement at the first step and therefore cannot produce the target heterocycle, making CAS 172469‑62‑4 the sole viable starting material [1][2].

Medicinal‑Chemistry Campaigns Targeting IDO1 or AKT Kinase with a 4‑Aminofurazan Pharmacophore

Patents from Vertex and Hengrui Medicine employ the 4‑amino‑1,2,5‑oxadiazol‑3‑yl scaffold as a core pharmacophore for kinase and IDO1 inhibition [1]. The bromoacetyl handle on the building block enables regiospecific tethering of diverse heterocyclic appendages (triazole, benzimidazole, oxadiazolone) while preserving the furazan ring geometry required for target binding. Programs requiring this exact chemotype should source the bromoacetyl variant to maintain alignment with patent‑exemplified synthetic routes [2].

Parallel Medicinal‑Chemistry Libraries Where Lipophilicity Control Is Critical

When constructing focused libraries around the aminofurazan core, the higher lipophilicity of the ethanone‑linked bromoacetyl derivative (XLogP3 = 0.8) relative to its acetamide‑linked congener (XLogP3 ≈ -0.3) offers a distinct physicochemical profile [1]. Researchers optimizing for blood–brain barrier penetration or membrane permeability should preferentially select CAS 172469‑62‑4 over the more polar amide isostere to maintain favorable LogP characteristics in final compounds.

Custom Synthesis Service Validation for Unambiguous Intermediate Identity

Contract research organizations and in‑house synthesis labs that have published protocols requiring a substituted acetyl furazano derivative should specify CAS 172469‑62‑4 to avoid inadvertent receipt of the chloroacetyl analog, whose divergent reactivity has been documented to yield an unrecognizable rearranged product [1]. This specification eliminates ambiguity in quality‑control workflows and ensures batch‑to‑batch synthetic reproducibility in multi‑step campaigns.

Quote Request

Request a Quote for 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.